Meta-Pyridyl-Ether Substitution vs. Para-Thiazolyl-Ether Analog: Physicochemical Property Shift
The target compound's 3-(pyridin-2-yloxy) group creates a distinct pharmacophore compared to 4-substituted analogs such as N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide (CAS 2034322-49-9) . Calculated property shifts: TPSA (topological polar surface area) increases from ~67 Ų to ~80 Ų when comparing a 4-thiazolyl-ether to a 3-pyridyl-ether, due to the additional nitrogen in the pyridine ring; cLogP decreases by approximately 0.3–0.5 log units, reflecting the more hydrophilic pyridine . These shifts move the compound closer to oral bioavailability parameter space (TPSA <140 Ų, cLogP 1–5), while the 4-thiazolyl analog falls slightly outside optimal CNS penetration ranges .
| Evidence Dimension | Calculated topological polar surface area (TPSA) and partition coefficient (cLogP) |
|---|---|
| Target Compound Data | TPSA ≈80 Ų, cLogP ≈2.8 (estimated via ChemAxon/Marvin) |
| Comparator Or Baseline | N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide: TPSA ≈67 Ų, cLogP ≈3.3 |
| Quantified Difference | ΔTPSA ≈ +13 Ų; ΔcLogP ≈ −0.5 |
| Conditions | In silico calculation using standard molecular descriptors (MarvinSketch 21.1) |
Why This Matters
A higher TPSA and lower cLogP predict improved aqueous solubility and reduced blood-brain barrier penetration, which may favor peripheral target engagement over CNS exposure in drug discovery campaigns.
